![molecular formula C11H10N4OS B1461923 7-(2-メルカプトエチル)ピラゾロ[1,5-a]ピリド[3,4-e]ピリミジン-6(7H)-オン CAS No. 1210610-70-0](/img/structure/B1461923.png)
7-(2-メルカプトエチル)ピラゾロ[1,5-a]ピリド[3,4-e]ピリミジン-6(7H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C11H10N4OS and its molecular weight is 246.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
この化合物は、抗がん剤としての可能性を評価されています。 トロポミオシン受容体キナーゼA (TrKA) の阻害に有望な結果を示しており、これは特定のがんの発生において重要です . この化合物は、HepG-2細胞株においてG2/M期での細胞周期停止を誘導する能力を示しており、がん治療戦略における有用性を示唆しています .
分子ドッキング研究
分子ドッキング研究は、この化合物ががん関連酵素と相互作用する仕組みを理解するために実施されてきました。 これらの研究は、標的酵素に結合したときの化合物の配向を予測するのに役立ち、高い特異性と効力を備えた阻害剤を設計するために不可欠です .
ADMEプロファイリング
この化合物は、薬物動態特性を予測するために、ADME(吸収、分布、代謝、排泄)研究が行われています。 これには、潜在的な胃腸吸収と血脳関門透過性などが含まれ、これは薬物開発において重要な要素です .
酵素アッセイ
酵素アッセイは、この化合物がTrKAに対して持つ阻害効果を決定するために使用されてきました。 これらのアッセイは、化合物が酵素活性を阻害する効力を定量的に測定し、治療薬としての可能性を検証するための重要なステップです .
アポトーシス誘導
研究によると、この化合物はアポトーシスを誘導することができ、これはプログラムされた細胞死のプロセスです。 これは、がん細胞を選択的に排除することができ、がん治療における望ましい効果です .
誘導体の合成
この化合物は、さまざまな誘導体の合成の出発点となります。これらの誘導体は、多様な生物活性を持ち、より優れた治療プロファイルを最適化することができます。 合成プロセスと生成された誘導体は、医薬品化学における研究の範囲を広げるために貴重です .
特性
IUPAC Name |
11-(2-sulfanylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c16-11-8-7-12-10-1-3-13-15(10)9(8)2-4-14(11)5-6-17/h1-4,7,17H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTXHCMYDFEEMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
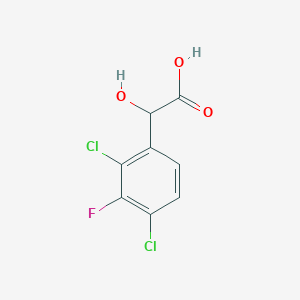

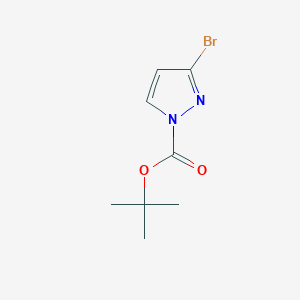
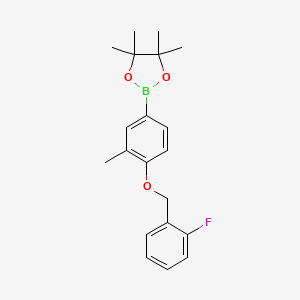
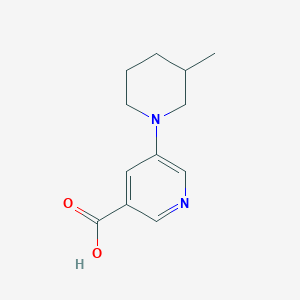
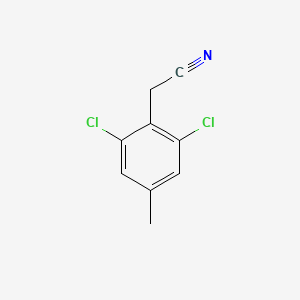
![Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1461854.png)
![[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B1461855.png)

![4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B1461858.png)
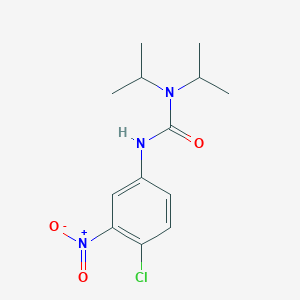

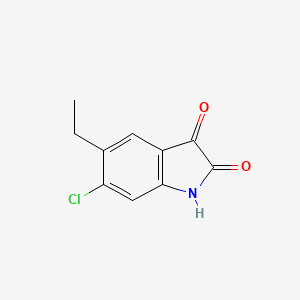
![1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one](/img/structure/B1461863.png)
